molecular formula C11H8BrNO3 B8815147 Methyl 2-(7-Bromo-3-indolyl)-2-oxoacetate

Methyl 2-(7-Bromo-3-indolyl)-2-oxoacetate

Cat. No. B8815147
M. Wt: 282.09 g/mol
InChI Key: ZRBAUEIMHWRHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-Bromo-3-indolyl)-2-oxoacetate is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 2-(7-Bromo-3-indolyl)-2-oxoacetate

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 2-(7-bromo-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)7-5-13-9-6(7)3-2-4-8(9)12/h2-5,13H,1H3

InChI Key

ZRBAUEIMHWRHCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (1.8 mL, 20.7 mmol) was added dropwise to a solution of 7-bromoindole (3.65 g, 18.6 mmol) in Et2O (100 mL) cooled in an ice bath. After the addition was complete, the ice bath was removed and the mixture was allowed to warm to room temperature and stirred for 8 h. The mixture was then cooled in a dry ice-acetone bath and a 25% by wt solution of sodium methoxide in methanol (9.5 mL, 41.8 mmol) added dropwise over 5 min. The suspension was allowed to warm to room temperature affording a yellow suspension. After stirring 1 h at rt, the suspension was treated with water and the mixture poured into EtOAc. The EtOAc solution was separated and washed with pH 7.0 buffer and brine, dried (MgSO4) and concentrated to ˜75 mL. The solution was diluted with Et2O and allowed to stand. Filtration afforded the title compound as pale yellow crystals (0.61 g, 12%). Concentration of the mother liquor to a slurry followed by addition of a small amount of Et2O (20 mL) and filtration afforded a second crop (2.33 g, 44%). 1H NMR (400 MHz, DMSO-d6) 12.68 (br s, 1H), 8.46 (br s, 1H), 8.17 (d, J=8 Hz, 1H), 7.54 (d, J=8 Hz, 1H), 7.23 (dd, J=8, 8 Hz, 1H), 3.90 (s, 3H). 13C NMR (75.5 MHz, DMSO-d6) 178.63, 163.34, 138.72, 135.06, 127.16, 126.45, 124.27, 120.51, 113.22, 105.03, 52.59. IR (CHCl3, cm−1) 3450, 1731, 1654. MS (electrospray, m/z) 284/282 (M++1), 282/280 (M−−1). HRMS 281.9786 (M++1, calcd for C11H9NO3Br 281.9766). Anal. Calcd for C11H8BrNO3: C, 46.84; H, 2.86; N, 4.97. Found: C, 46.81; H, 2.72; N, 4.91.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
12%

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